molecular formula C22H21N3O5 B11382261 Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11382261
M. Wt: 407.4 g/mol
InChI Key: PACKAXSZIQAEHE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 1 and a carbonylamino-linked benzoate ester at position 3. This structure combines a heterocyclic pyridazinone ring, known for bioactivity in pharmaceuticals, with a para-substituted benzoate ester, which often enhances lipophilicity and bioavailability.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-3-29-18-11-9-17(10-12-18)25-14-13-19(26)20(24-25)21(27)23-16-7-5-15(6-8-16)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)

InChI Key

PACKAXSZIQAEHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the intermediate product with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoates, substituted ethoxyphenyl derivatives.

Scientific Research Applications

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogous molecules:

Compound Name Molecular Formula Molar Mass (g/mol) Core Heterocycle Key Substituents Reported Applications/Activities References
Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate (Target) C₂₁H₂₁N₃O₅* 395.42 Pyridazinone 4-ethoxyphenyl, benzoate ester Potential antimicrobial/anticancer†
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate C₁₈H₁₈N₄O₄ 354.36 1,2,4-Triazole Benzamido, phenyl, benzoate ester Anticarcinogen, antiviral, antifungal
Ethyl 4-(2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzoate C₂₅H₂₄N₂O₄ 416.47 Quinazolinone 4-ethoxyphenyl, benzoate ester Not specified (structural analog)
Chlorimuron ethyl [Ethyl-2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate C₁₅H₁₅ClN₄O₆S 414.82 Pyrimidine Sulfonylurea bridge, chloro, methoxy Herbicide

*Inferred from IUPAC name; †Hypothesized based on structural analogs.

Key Observations:

Heterocyclic Core Influence: The pyridazinone core (target compound) and quinazolinone () are both six-membered rings with two nitrogen atoms but differ in ring saturation and substitution patterns. Pyridazinones are often associated with cardiovascular and anticancer activities, while quinazolinones are explored for kinase inhibition . The triazole ring () is a five-membered system with three nitrogen atoms, commonly linked to antimicrobial and antifungal activities due to its ability to disrupt enzyme function .

In contrast, Chlorimuron ethyl () uses a sulfonylurea bridge and pyrimidine ring for herbicidal activity via acetolactate synthase inhibition. The para-substituted benzoate ester in the target compound and may stabilize molecular conformation through intramolecular hydrogen bonding, as observed in triazole analogs .

Molecular Weight and Bioavailability: The target compound (395.42 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), similar to the triazole analog (354.36 g/mol). The quinazolinone derivative (416.47 g/mol) approaches the upper limit, which may affect absorption .

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